molecular formula C8H16INO2 B2868616 (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester CAS No. 446060-78-2

(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B2868616
CAS No.: 446060-78-2
M. Wt: 285.125
InChI Key: CUKVINMIOAQKNB-ZCFIWIBFSA-N
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Description

®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure It is a derivative of carbamic acid, featuring an iodine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of ®-2-iodo-1-methyl-ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

(R)-2-Iodo-1-methyl-ethanol+tert-butyl chloroformate(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester\text{(R)-2-Iodo-1-methyl-ethanol} + \text{tert-butyl chloroformate} \rightarrow \text{(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester} (R)-2-Iodo-1-methyl-ethanol+tert-butyl chloroformate→(R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to modify biomolecules or as a precursor for radiolabeled compounds in imaging studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.

Industry

In the industrial sector, ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Iodo-1-methyl-ethanol: A precursor in the synthesis of the ester.

    tert-Butyl carbamate: Lacks the iodine atom but shares the carbamate structure.

    ®-2-Bromo-1-methyl-ethyl-carbamic acid tert-butyl ester: Similar structure with a bromine atom instead of iodine.

Uniqueness

®-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of the carbamate and ester functionalities further enhances its versatility in various applications.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-iodopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16INO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKVINMIOAQKNB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446060-78-2
Record name (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid tert-butyl ester, 95%
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